molecular formula C5H5N3S B1287410 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile

Cat. No.: B1287410
M. Wt: 139.18 g/mol
InChI Key: VPFJZALAHMKWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile typically involves the reaction of 2-methylthiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group on the thiazole ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

4-amino-2-methyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3

InChI Key

VPFJZALAHMKWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C#N)N

Origin of Product

United States

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